Praseodymium oxalate
Overview
Description
Praseodymium oxalate is an inorganic compound, a salt of praseodymium metal and oxalic acid, with the chemical formula C₆O₁₂Pr₂. The compound forms light green crystals that are insoluble in water and can also form crystalline hydrates . This compound is primarily used as an intermediate product in the synthesis of praseodymium and has applications in coloring glasses and enamels .
Preparation Methods
Praseodymium oxalate can be prepared through the reaction of soluble praseodymium salts with oxalic acid. The reaction typically involves mixing an aqueous solution of praseodymium nitrate or praseodymium chloride with oxalic acid, resulting in the precipitation of this compound as a solid . The crystalline hydrate form, Pr₂(C₂O₄)₃•10H₂O, decomposes stepwise when heated .
Chemical Reactions Analysis
Praseodymium oxalate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes to form praseodymium oxide.
Oxidation and Reduction: this compound can participate in redox reactions, where it may be oxidized or reduced depending on the reaction conditions and reagents used.
Substitution Reactions: This compound can undergo substitution reactions with other metal salts, leading to the formation of different praseodymium compounds.
Scientific Research Applications
Praseodymium oxalate has several scientific research applications, including:
Antimicrobial Activity: Praseodymium complexes have been studied for their antimicrobial properties, showing strong activity against bacteria such as Staphylococcus aureus and Escherichia coli.
Material Science: This compound is used as a precursor for the synthesis of praseodymium oxide, which has applications in electronic, optical, and chemical industries.
Mechanism of Action
The mechanism of action of praseodymium oxalate primarily involves its decomposition to praseodymium oxide under thermal conditions. The praseodymium oxide formed can then participate in various catalytic processes, enhancing the activity and selectivity of catalysts in chemical reactions . The antimicrobial activity of praseodymium complexes is attributed to their ability to promote intracellular substance exudation, leading to bacterial cell death .
Comparison with Similar Compounds
Praseodymium oxalate can be compared with other praseodymium compounds, such as:
Praseodymium chloride: A light green solid that is used in various chemical reactions and is known for its Lewis acidic properties.
Praseodymium fluoride: A green crystalline solid that is stable and used in various industrial applications.
Praseodymium oxide: A green powder that is used in catalyst formulations and has significant applications in material science.
This compound is unique due to its specific applications in the synthesis of praseodymium oxide and its role in coloring glasses and enamels .
Properties
IUPAC Name |
oxalate;praseodymium(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Pr/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTYDNCIXKPJDA-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Pr+3].[Pr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6O12Pr2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954374 | |
Record name | Praseodymium ethanedioate (2/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3269-10-1 | |
Record name | Praseodymium oxalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3269-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Praseodymium oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003269101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Praseodymium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Praseodymium ethanedioate (2/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris[oxalato(2-)]dipraseodymium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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